![molecular formula C12H21NO2 B2726417 N-Boc-[1-(丙-2-烯-1-基)环丁基]胺 CAS No. 1335041-99-0](/img/structure/B2726417.png)

N-Boc-[1-(丙-2-烯-1-基)环丁基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

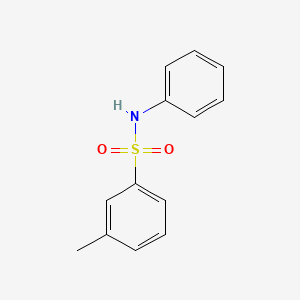

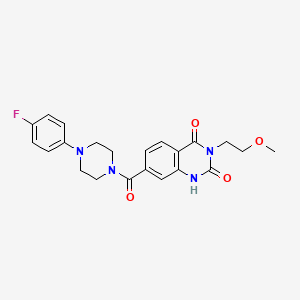

“N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” is a chemical compound with the molecular formula C12H21NO2 . It is a derivative of amines that has been protected by a Boc group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” consists of a cyclobutyl ring attached to a prop-2-en-1-yl group and an amine group that has been protected by a Boc group .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .科学研究应用

催化剂-自由化学选择性 N-叔丁氧羰基化

研究已经证明了在水中对胺进行催化剂-自由化学选择性 N-叔丁氧羰基化。此方法允许形成 N-叔丁氧羰基衍生物,且不产生异氰酸酯、尿素、N,N-二叔丁氧羰基和 O/S-叔丁氧羰基等副产品。该方法已被证明可以从手性胺、α-氨基酸酯和 β-氨基醇中得到光学纯的 N-叔丁氧羰基衍生物,突出了其在合成具有高对映纯度的复杂分子中的效用 (Chankeshwara & Chakraborti, 2006)。

N-氨基化和亲电氨基化

已经探索了使用 N-叔丁氧羰基-O-甲苯磺酰羟胺作为有效的 NH-叔丁氧羰基转移试剂对氨基酸及其衍生物进行 N-氨基化。该方法促进了末端叔丁氧羰基 (Boc) 保护的肼基酸的合成,这些酸是修饰肽和生物活性杂环衍生物的关键中间体 (Baburaj & Thambidurai, 2012)。

手性炔丙胺衍生物的简便合成

已经开发了一种实用的合成方法,以 N-叔丁氧羰基-亚胺为前体,生成较难获得的 N-叔丁氧羰基-亚胺。该方法允许通过对映选择性曼尼希型反应简便合成手性炔丙胺衍生物,表明了以显著手性纯度创建复杂分子的潜力 (Yurino et al., 2016)。

朝向 N-叔丁氧羰基胺的可持续途径

已经报道了从胺中合成 N-叔丁氧羰基胺的一种可持续且原子经济的方法。该合成在室温下进行,利用容易获得的底物和商业催化剂,为传统方法提供了一种绿色替代方案。此方法强调了环境可持续实践在化学合成中的重要性 (Cao, Huang, & He, 2021)。

作用机制

Target of Action

N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine, also known as tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate, is a compound that primarily targets amino groups in organic synthesis . The compound is used as a protecting group for amino functionalities, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The mode of action of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine involves the protection and deprotection of amino groups. The compound, being a tert-butyloxycarbonyl (Boc) group, is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride .

Biochemical Pathways

The biochemical pathways affected by N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine are those involving the synthesis of compounds with amino functionalities. The compound plays a crucial role in selectively forming bonds of interest while minimizing competing reactions with reactive functional groups .

Result of Action

The result of the action of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine is the protection of amino groups, allowing for selective bond formation in synthetic pathways. This can lead to the successful synthesis of a wide range of compounds, including natural products, amino acids, and peptides .

Action Environment

The action, efficacy, and stability of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine can be influenced by various environmental factors. For instance, the compound’s ability to protect amino groups can be affected by the pH of the reaction environment, the temperature, and the presence of other reactive species . Furthermore, the choice of solvent can also play a significant role, with some solvents potentially leading to higher yields and more efficient reactions .

生化分析

Biochemical Properties

The “N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” is used in the protection of amines, amino acids, and peptides under heterogeneous conditions . The compound interacts with various biomolecules during the protection process

Molecular Mechanism

The molecular mechanism of “N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” involves the protection of amines. The compound is used to protect amines in a chemoselective manner . The process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol

属性

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-7-12(8-6-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHVVUKXANZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)